molecular formula C14H10F2O2 B7947043 2,3-Difluoro-4-(phenoxymethyl)benzaldehyde

2,3-Difluoro-4-(phenoxymethyl)benzaldehyde

Cat. No.: B7947043
M. Wt: 248.22 g/mol
InChI Key: JLOGGNUJFKUZBX-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-(phenoxymethyl)benzaldehyde is a specialized organic compound characterized by its unique molecular structure, which includes two fluorine atoms and a phenoxymethyl group attached to a benzaldehyde core. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-4-(phenoxymethyl)benzaldehyde typically involves the following steps:

  • Starting Materials: The synthesis begins with 2,3-difluorobenzaldehyde and phenol as the primary starting materials.

  • Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).

  • Coupling Reaction: The phenol is first converted to its phenoxide form, which then undergoes a nucleophilic substitution reaction with 2,3-difluorobenzaldehyde to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-4-(phenoxymethyl)benzaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form the corresponding alcohol.

  • Substitution: The fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: 2,3-Difluoro-4-(phenoxymethyl)benzoic acid.

  • Reduction: 2,3-Difluoro-4-(phenoxymethyl)benzyl alcohol.

  • Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Difluoro-4-(phenoxymethyl)benzaldehyde has several applications in scientific research, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a fluorescent probe in biological studies to track cellular processes.

  • Industry: The compound is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,3-Difluoro-4-(phenoxymethyl)benzaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

2,3-Difluoro-4-(phenoxymethyl)benzaldehyde is unique due to its specific arrangement of fluorine atoms and the phenoxymethyl group. Similar compounds include:

  • 2,3-Difluorobenzaldehyde: Lacks the phenoxymethyl group.

  • 4-(Phenoxymethyl)benzaldehyde: Lacks the fluorine atoms.

  • 2,3-Difluoro-4-(methoxymethyl)benzaldehyde: Similar structure but with a methoxymethyl group instead of phenoxymethyl.

Properties

IUPAC Name

2,3-difluoro-4-(phenoxymethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-13-10(8-17)6-7-11(14(13)16)9-18-12-4-2-1-3-5-12/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOGGNUJFKUZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=C(C(=C(C=C2)C=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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